N'-hydroxy-3-pyrrol-1-ylpropanimidamide
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Overview
Description
N’-hydroxy-3-pyrrol-1-ylpropanimidamide is a compound that belongs to the class of pyrrole derivatives Pyrrole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-3-pyrrol-1-ylpropanimidamide can be achieved through several methods. One common approach involves the reaction of pyrrole with appropriate aldehydes or ketones in the presence of hydroxylamine. This reaction typically requires mild conditions and can be carried out in solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of N’-hydroxy-3-pyrrol-1-ylpropanimidamide often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-3-pyrrol-1-ylpropanimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N’-hydroxy-3-pyrrol-1-ylpropanimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N’-hydroxy-3-pyrrol-1-ylpropanimidamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins, leading to its biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidinone derivatives: These compounds share a similar pyrrole ring structure and exhibit comparable biological activities.
Pyrrolone derivatives: These are also structurally related and have been studied for their diverse pharmacological properties.
Uniqueness
N’-hydroxy-3-pyrrol-1-ylpropanimidamide stands out due to its unique combination of a hydroxyl group and a pyrrole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C7H11N3O |
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Molecular Weight |
153.18 g/mol |
IUPAC Name |
N'-hydroxy-3-pyrrol-1-ylpropanimidamide |
InChI |
InChI=1S/C7H11N3O/c8-7(9-11)3-6-10-4-1-2-5-10/h1-2,4-5,11H,3,6H2,(H2,8,9) |
InChI Key |
JIYDGCPBMNPRIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)CCC(=NO)N |
Origin of Product |
United States |
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